molecular formula C17H24N2S B5563182 1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine

1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine

Cat. No. B5563182
M. Wt: 288.5 g/mol
InChI Key: KPGDSVYIPIXFOR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine, also known as THTPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Potential Use as Positron Emission Tomography Radiotracers

The study on analogs of σ receptor ligand PB28, which shares structural similarities with "1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine," suggests that modifications to reduce lipophilicity could enhance their potential as positron emission tomography (PET) radiotracers. Such analogs are investigated for their application in oncology, highlighting their potential for diagnostic use in cancer research (Abate et al., 2011).

Antidepressant and Antianxiety Activities

Compounds structurally related to "1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine" have been synthesized and evaluated for their antidepressant and antianxiety activities. Such studies provide a foundation for the development of new therapeutic agents targeting mood disorders (Kumar et al., 2017).

Reactivity Properties and Adsorption Behavior

Research on triazole derivatives, which are structurally related to the chemical , has explored their reactivity properties and adsorption behavior through DFT and MD simulation studies. This research offers insights into the stability and interaction mechanisms of such compounds, potentially informing their pharmaceutical applications (Al-Ghulikah et al., 2021).

Allosteric Enhancers of the A1 Adenosine Receptor

The synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor demonstrate the therapeutic potential of "1-(3-phenyl-2-propen-1-yl)-4-(tetrahydro-3-thienyl)piperazine" analogs in modulating receptor activity. Such compounds could be valuable in developing treatments for cardiovascular diseases (Romagnoli et al., 2008).

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-4-(thiolan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2S/c1-2-5-16(6-3-1)7-4-9-18-10-12-19(13-11-18)17-8-14-20-15-17/h1-7,17H,8-15H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGDSVYIPIXFOR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-phenylprop-2-enyl]-4-(thiolan-3-yl)piperazine

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